molecular formula C14H19NO3 B330340 3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID

3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B330340
M. Wt: 249.3 g/mol
InChI Key: ZMDBCHPWMLPLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is an organic compound with a complex structure that includes a sec-butyl group attached to an aniline moiety, which is further connected to a butanoic acid group

Chemical Reactions Analysis

Types of Reactions

3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sec-butyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

4-(4-butan-2-ylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C14H19NO3/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

ZMDBCHPWMLPLGB-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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